

# evaluating the pharmacokinetics of Mc-MMAD ADCs

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A Comparative Guide to the Pharmacokinetics of Mc-Auristatin Antibody-Drug Conjugates

This guide provides a detailed comparison of the pharmacokinetics of Antibody-Drug Conjugates (ADCs) featuring a maleimidocaproyl (Mc) linker attached to an auristatin payload, such as Monomethyl Auristatin E (MMAE) or Monomethyl Auristatin F (MMAF). The performance of these ADCs is evaluated against alternatives with different linker and payload technologies, supported by experimental data to inform researchers, scientists, and drug development professionals.

### Introduction to ADC Pharmacokinetics

Antibody-Drug Conjugates (ADCs) are complex biotherapeutics that combine the target specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. [1] The pharmacokinetic (PK) profile of an ADC is crucial for its efficacy and safety, governing its absorption, distribution, metabolism, and excretion (ADME).[2] Due to their composite nature, ADC pharmacokinetics are assessed by measuring multiple analytes in circulation: the total antibody, the conjugated antibody (or ADC), and the unconjugated (free) payload.[3] The linker connecting the antibody and the payload is a critical determinant of the ADC's stability in circulation and the efficiency of payload release at the tumor site, thus significantly influencing the PK profile.[4][5]

This guide focuses on ADCs utilizing a maleimidocaproyl (Mc) linker, a component of the commonly used protease-cleavable valine-citrulline (vc) linker system, conjugated to auristatin payloads like MMAE and MMAF.



## **Pharmacokinetics of Mc-Auristatin ADCs**

ADCs with Mc-vc-MMAE or Mc-MMAF linkers are designed for stability in systemic circulation and for cleavage by lysosomal proteases, such as cathepsin B, upon internalization into the target cancer cell.[6][7]

- Total Antibody Pharmacokinetics: The PK of the total antibody (including conjugated, partially deconjugated, and fully deconjugated forms) is primarily driven by the properties of the mAb itself.[8] It generally exhibits a long half-life and low clearance, characteristic of monoclonal antibodies.[8]
- Conjugated ADC Pharmacokinetics: The concentration of the conjugated ADC typically
  declines faster than the total antibody, reflecting the deconjugation of the payload in
  circulation.[9] The stability of the linker is a key factor; more stable linkers result in slower
  clearance of the conjugated ADC.[9]
- Unconjugated Payload Pharmacokinetics: The appearance of the free payload in circulation
  is generally low for stable linkers, indicating minimal premature drug release.[10] After
  release from the ADC, potent payloads like MMAE are rapidly cleared.[6]

# **Comparative Pharmacokinetic Data**

The choice of linker technology—cleavable versus non-cleavable—and the nature of the payload significantly impact the pharmacokinetic behavior and therapeutic index of an ADC. Below is a comparison of Mc-Auristatin ADCs with ADCs featuring alternative technologies.

Table 1: Comparison of Preclinical Pharmacokinetic Parameters in Cynomolgus Monkeys



ADC Analyte	ADC Construct	Dose (mg/kg)	CL (mL/h/kg)	Vss (mL/kg)	t½ (days)	Referenc e
Total Antibody	Anti-5T4- Mc-MMAF	3	0.36	56	5.4	[3]
Anti- CD79b- MC-VC- PABC- MMAE	3	~0.3-0.4	~60-80	~6-8	[11][12]	
Conjugate d ADC	Anti-5T4- Mc-MMAF	3	0.66	81	4.2	[3]
Anti- CD79b- MC-VC- PABC- MMAE	3	~0.5-0.7	~70-90	~4-6	[11][12]	
Unconjugat ed Payload	cys- mcMMAF (from Belantama b Mafodotin)	N/A	642 L/day†	12.3 L†	N/A	[13]
MMAE (from Anti- CD79b ADC)	N/A	High Clearance	N/A	Short	[6]	

<sup>\*</sup>Values are estimated from graphical data and model parameters presented in the sources.

†Data are typical values from a human population pharmacokinetic model, presented here for comparative context of payload clearance. CL and V are presented in L/day and L respectively.

Table 2: Comparison of Clinical Pharmacokinetic Parameters (Phase 1 Studies)



ADC (Linker- Payload)	Target	Dose Range (mg/kg)	ADC Clearanc e (mL/day/k g)	ADC t½ (days)	Unconjug ated Drug AUC (% of ADC AUC)	Referenc e
Brentuxima b Vedotin (MC-VC- PABC- MMAE)	CD30	0.1–3.6	25.3 - 45.7	2.1 - 4.6	<1%	[3]
Polatuzum ab Vedotin (MC-VC- PABC- MMAE)	CD79b	0.1–2.4	~30	~4-8	Low	[3]
Trastuzum ab Emtansine (T-DM1) (MCC- DM1, non- cleavable)	HER2	0.3-4.8	13.9 - 20.8	3.5 - 4.0	Low	[3][14]
SAR3419 (SPDB- DM4, cleavable disulfide)	CD19	0.12-2.7	13.4 - 23.3	6.8 - 9.2	Not proportiona I to ADC AUC	[3][15]

<sup>\*</sup>Values are estimated from multiple sources reviewing Phase 1 data.

# **Key Experimental Protocols**

Accurate bioanalysis is essential for characterizing the pharmacokinetics of ADCs. This typically involves a combination of ligand-binding assays (LBA) and liquid chromatographymass spectrometry (LC-MS).[11][16]



## **Protocol 1: Quantification of Total Antibody**

- Objective: To measure the concentration of all antibody species (conjugated, partially conjugated, and unconjugated).
- Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).
  - Coating: Coat a 96-well plate with a recombinant target antigen or an anti-human IgG (Fc) antibody.
  - Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or nonfat milk).
  - Sample Incubation: Add plasma samples (diluted) and standards to the wells and incubate.
  - Detection: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody.
  - Substrate Addition: Add a colorimetric substrate (e.g., TMB) and stop the reaction with an acid solution.
  - Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate concentrations based on the standard curve.

## **Protocol 2: Quantification of Unconjugated Payload**

- Objective: To measure the concentration of the free cytotoxic drug that has been prematurely released into circulation.
- Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  - Sample Preparation: Precipitate proteins from plasma samples (e.g., with acetonitrile) to separate the small-molecule payload from large protein components like antibodies.[4]
  - Internal Standard: Spike the sample with a stable isotope-labeled version of the payload to serve as an internal standard.



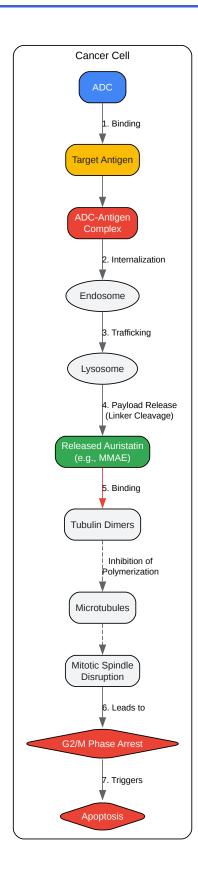
- Chromatography: Inject the supernatant onto a reverse-phase LC column to separate the payload from other small molecules.
- Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-todaughter ion transition for the payload and the internal standard.[17]
- Quantification: Calculate the concentration based on the ratio of the payload peak area to the internal standard peak area against a standard curve.

## **Protocol 3: Assessment of ADC Plasma Stability**

- Objective: To determine the rate of drug deconjugation in plasma.
- Methodology: Immunocapture followed by LC-MS/MS.
  - Incubation: Incubate the ADC in plasma from the relevant species (e.g., human, monkey, mouse) at 37°C.[4]
  - Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
  - Immunocapture: At each time point, capture the ADC and all antibody-related species from the plasma using magnetic beads coated with the target antigen or an anti-IgG antibody.
     [18]
  - Payload Cleavage: Elute the captured ADC and treat it with an enzyme (e.g., papain) or a reducing agent to cleave the linker and release the conjugated payload.[19]
  - Quantification: Quantify the released payload using the LC-MS/MS protocol described above. The amount of payload corresponds to the amount of conjugated ADC remaining at that time point.
  - Analysis: Plot the concentration of conjugated ADC over time to determine its stability and half-life in plasma.

# Visualizations Signaling Pathway of Auristatin Payloads



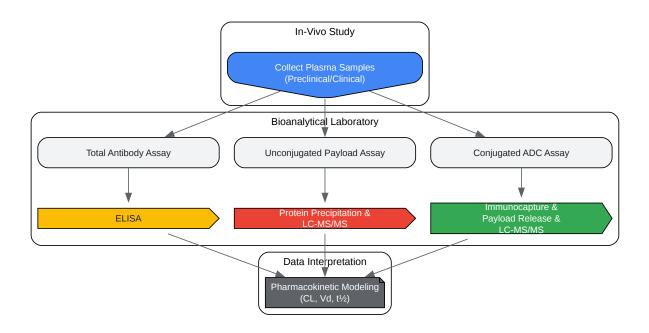


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Caption: Mechanism of action for an auristatin-based ADC, from cell binding to apoptosis.



# Experimental Workflow for ADC Pharmacokinetic Bioanalysis



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Caption: General experimental workflow for the bioanalysis of ADC pharmacokinetic samples.

# **Comparison of Linker Cleavage Mechanisms**



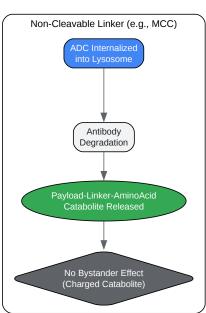
Cleavable Linker (e.g., Mc-vc-PABC)

ADC Internalized into Lysosome

Lysosome (e.g., Cathepsin B)

Active Payload Released

Bystander Effect (Cell-Permeable Payload)



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Caption: Logical flow comparing payload release from cleavable and non-cleavable linkers.

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